
2-Thiophen-3-ylpent-4-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Thiophen-3-ylpent-4-enoic acid is an organic compound that features a thiophene ring, which is a five-membered ring containing one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including 2-Thiophen-3-ylpent-4-enoic acid, can be achieved through several methods. One common approach is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as a sulfurizing agent . Another method is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . These methods provide efficient routes to synthesize thiophene derivatives under controlled conditions.
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on the desired derivative and its specific applications. For example, the Paal-Knorr synthesis is widely used due to its simplicity and efficiency in producing thiophene derivatives on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
2-Thiophen-3-ylpent-4-enoic acid undergoes various chemical reactions, including:
Oxidation: Thiophene derivatives can be oxidized to form thiophene 1-oxides and thiophene 1,1-dioxides.
Reduction: Reduction reactions can convert thiophene derivatives into more saturated compounds.
Substitution: Electrophilic and nucleophilic substitution reactions are common for thiophene derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of thiophene derivatives can yield thiophene 1,1-dioxides, which are important intermediates in various synthetic processes .
Scientific Research Applications
2-Thiophen-3-ylpent-4-enoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Thiophen-3-ylpent-4-enoic acid involves its interaction with specific molecular targets and pathways. Thiophene derivatives can act as inhibitors or activators of various enzymes and receptors, depending on their structure and functional groups . The sulfur atom in the thiophene ring plays a crucial role in these interactions, contributing to the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
Thiophene: The parent compound of thiophene derivatives, known for its aromatic properties.
2,5-Dimethylthiophene: A substituted thiophene with applications in organic synthesis.
Thiophene-2-carboxylic acid: Another thiophene derivative used in various chemical reactions.
Uniqueness
2-Thiophen-3-ylpent-4-enoic acid is unique due to its specific structure, which includes a pent-4-enoic acid moiety attached to the thiophene ring. This structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C9H10O2S |
|---|---|
Molecular Weight |
182.24 g/mol |
IUPAC Name |
2-thiophen-3-ylpent-4-enoic acid |
InChI |
InChI=1S/C9H10O2S/c1-2-3-8(9(10)11)7-4-5-12-6-7/h2,4-6,8H,1,3H2,(H,10,11) |
InChI Key |
ZERYCFMIMFATMI-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC(C1=CSC=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


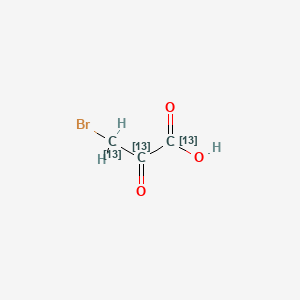
![4-(cyclobutylamino)-2-[4-(methylcarbamoyl)anilino]pyrimidine-5-carboxamide](/img/structure/B13863940.png)
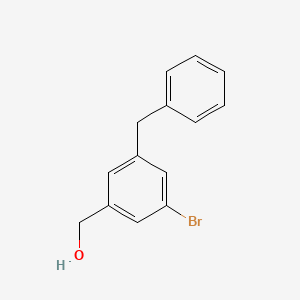


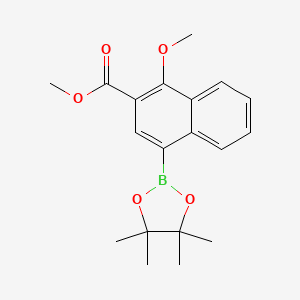

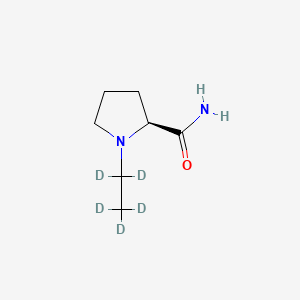
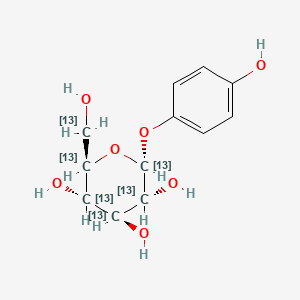
![disodium;[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2S,3S,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl] phosphate](/img/structure/B13863981.png)
![1-[2-(4-Methylphenyl)sulfonylacetyl]pyrrolidin-2-one](/img/structure/B13863984.png)
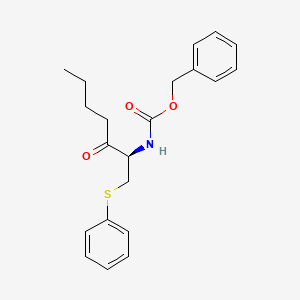
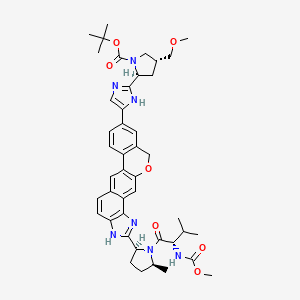
![N'-[3-hydroxy-4-oxo-2-(4-phenylmethoxyphenyl)chromen-6-yl]ethanimidamide](/img/structure/B13864007.png)
